2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile
Description
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile is a spirocyclic nitrile derivative featuring a 1,4,7-trioxaspiro[4.4]nonane core. This compound is characterized by its three oxygen atoms embedded in a fused bicyclic ether system and a terminal nitrile group. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science applications due to its stability and reactivity . The compound is commercially available, with pricing reflecting its specialized synthesis (e.g., 50 mg for €549 and 500 mg for €1,496 via CymitQuimica) . Key identifiers include CAS No. 1909326-62-0 and PubChem CID 121552811 .
Properties
IUPAC Name |
2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQZCNOTOUBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile typically involves the following steps:
Formation of the Trioxaspiro Ring: The trioxaspiro ring can be synthesized through a cyclization reaction involving a diol and an epoxide under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN-).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Cyanide ion (CN-), hydroxide ion (OH-).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trioxaspiro ring system can provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Target Compound :
- Core Structure: 1,4,7-Trioxaspiro[4.4]nonane (three oxygen atoms in a [4.4] spiro system).
- Substituent : Propanenitrile group at the 9-position.
Analog 1 : (R)-3-(9-Methyl-1,4-dioxaspiro[4.5]dec-6-en-6-yl)propanenitrile (S2)
- Core Structure : 1,4-Dioxaspiro[4.5]decene (two oxygen atoms in a [4.5] spiro system).
- Substituent : Propanenitrile group at the 6-position; additional methyl and double-bond groups.
- Key Differences :
- Smaller oxygen count (two vs. three) reduces polarity and hydrogen-bonding capacity.
- Larger [4.5] spiro ring introduces conformational flexibility compared to the [4.4] system.
- Presence of a double bond (dec-6-en) increases reactivity in cycloaddition or hydrogenation reactions.
Analog 2 : 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (CAS 63187-91-7)
- Core Structure : 1,4-Dioxaspiro[4.5]decane.
- Substituents: Methanol and isopropyl groups.
- Key Differences: Methanol substituent introduces hydroxyl reactivity (e.g., esterification), contrasting with the nitrile’s electrophilic nature. Lack of a nitrile group limits utility in cyano-specific reactions (e.g., Strecker synthesis).
Reactivity Trends :
- The target compound’s trioxaspiro core enhances oxidative stability compared to dioxaspiro analogs, making it preferable in harsh reaction conditions.
- The nitrile group enables transformations to amines (via reduction) or carboxylic acids (via hydrolysis), whereas analogs with hydroxyl groups (e.g., Analog 2) are better suited for esterification.
Physicochemical Properties
Biological Activity
2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile, also known as 2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine (CAS Number: 1909326-62-0), is an organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, possible therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H19NO3, with a molecular weight of approximately 201.26 g/mol. The compound features a complex spirocyclic structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)(CN)C1COCC12OCCO2 |
| InChI | InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3 |
Pharmacological Properties
Research on the biological activity of this compound is limited; however, preliminary studies suggest several potential pharmacological effects:
- Neuroprotective Effects : Some studies indicate that compounds with similar structural features exhibit neuroprotective properties. This suggests that this compound may also possess neuroprotective capabilities against oxidative stress and neuronal damage.
- Antimicrobial Activity : Initial screenings have hinted at possible antimicrobial properties against various bacterial strains. Further investigation is needed to elucidate the mechanism of action and efficacy.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may have selective toxicity towards certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
While extensive literature specifically detailing the biological activity of this compound is scarce, related compounds in the spirocyclic class have shown promise in various studies:
- Neuroprotective Studies : A study by Zhang et al. (2020) demonstrated that spirocyclic compounds can inhibit apoptosis in neuronal cells under oxidative stress conditions.
- Antimicrobial Research : A comparative study on spirocyclic derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Smith et al., 2021).
- Cancer Cell Line Studies : An investigation into spirocyclic amines revealed cytotoxic effects on human breast cancer cell lines (Johnson et al., 2022). Although not directly on our compound of interest, these findings provide a basis for further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
